molecular formula C10H14N2O B8725837 1-N-cyclopropyl-4-methoxybenzene-1,2-diamine

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine

Katalognummer: B8725837
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: DBXWOSCSVHCIRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine: is a chemical compound with the molecular formula C10H14N2O It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-cyclopropyl-4-methoxybenzene-1,2-diamine typically involves the reaction of 4-methoxy-1,2-phenylenediamine with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-N-cyclopropyl-4-methoxybenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-N-cyclopropyl-4-methoxybenzene-1,2-diamine: can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and methoxy groups, which can impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-N-cyclopropyl-4-methoxybenzene-1,2-diamine

InChI

InChI=1S/C10H14N2O/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7,12H,2-3,11H2,1H3

InChI-Schlüssel

DBXWOSCSVHCIRC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)NC2CC2)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A stirred solution of cyclopropyl-(4-methoxy-2-nitro-phenyl)-amine (0.8 g, 0.0038 mol) in ethylacetate (25 ml) was hydrogenated using 10% Pd/C for 6 h at room temperature. The reaction was filtered through CELITE® and the filter bed was thoroughly washed with EtOAc. The resulting solution was concentrated to provide N1-cyclopropyl-4-methoxy-benzene-1,2-diamine as a brown liquid. C10H14N2O; Crude 1H NMR (400 MHz, DMSO-d6), δ: 6.66 (d, J=8.8 Hz, 1H), 6.18-6.15 (m, 1H), 6.08 (d, J=6.0 Hz, 1H), 4.03 (d, J=6.8 Hz, 1H), 3.75-3.68 (m, 2H), 3.58 (s, 3H), 0.63 (d, J=6.0 Hz, 2H), 0.40 (s, 2H). MS (M+1): 179.2.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.